Biotin-PEG4-Amide-C6-Azide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

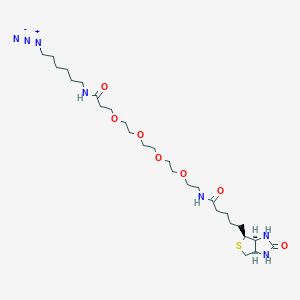

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDHUTMCBPLPBZ-FXSPECFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-Amide-C6-Azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Amide-C6-Azide is a versatile heterobifunctional linker widely utilized in the fields of bioconjugation, chemical biology, and drug discovery. This molecule incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry." This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in key experimental workflows.

Chemical Structure and Properties

This compound is comprised of a biotin head group linked through a PEG4 spacer to an amino-C6-azide tail. The polyethylene glycol linker not only improves aqueous solubility but also provides a flexible spacer arm, which minimizes steric hindrance during the binding of the biotin moiety to streptavidin or avidin. The terminal azide group is a key functional handle for modern bioconjugation techniques.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H49N7O7S | [1] |

| Molecular Weight | 615.79 g/mol | [1] |

| CAS Number | 1006592-62-6 | [1] |

| IUPAC Name | N-(6-azidohexyl)-1-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12-tetraoxapentadecan-15-amide | |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% (typically >98% by HPLC) | [2][3] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound.

| Parameter | Details | Reference |

| Solubility | Soluble in DMSO (up to 100 mg/mL), and DMF. | [1][2] |

| Storage Conditions | Store at -20°C in a dry, dark place. For long-term storage, -80°C is recommended. | [4] |

| Stability | Stable for at least one year when stored as a powder at -80°C. Solutions in DMSO should be prepared fresh; if storage is necessary, aliquot and store at -80°C for up to one month. | [5][6] |

Applications in Bioconjugation and Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in a variety of applications, most notably in "click chemistry" for bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Click Chemistry: A Powerful Ligation Tool

The azide functionality of this compound allows for its participation in two main types of "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling and conjugating biomolecules.

Logical Relationship of Click Chemistry Reactions

Caption: Click chemistry pathways for this compound.

PROTAC Synthesis: A Bridge for Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, this compound serves as a versatile linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety can be used as a purification handle or for analytical purposes.

Experimental Workflow for PROTAC Synthesis and Action

Caption: Workflow for PROTAC synthesis and its mechanism of action.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Note: These protocols provide a starting point and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

-

This compound

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water) or other copper-chelating ligand

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in DMSO to a final concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution (to a final concentration of 1-10 mg/mL).

-

This compound stock solution (add a 10- to 50-fold molar excess over the protein). The final DMSO concentration should be kept below 10% (v/v).

-

Copper(II) sulfate stock solution (to a final concentration of 1 mM).

-

THPTA stock solution (to a final concentration of 5 mM).

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

-

Purify the conjugate: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Characterize the conjugate: Confirm the successful conjugation by methods such as SDS-PAGE (observing a band shift), mass spectrometry, or a Western blot using a streptavidin-HRP conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a biomolecule modified with a strained alkyne (e.g., DBCO or BCN).

Materials:

-

This compound

-

Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

DMSO

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in DMSO to a final concentration of 10 mM.

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with a 2- to 10-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction time will depend on the specific strained alkyne used.[7]

-

Purify the conjugate: Remove the unreacted this compound using a desalting column or dialysis.

-

Characterize the conjugate: Analyze the purified product using appropriate methods as described in the CuAAC protocol.

Safety and Handling

This compound is intended for research use only. A safety data sheet (SDS) should be consulted before use.[8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a highly valuable and versatile reagent for researchers in the life sciences. Its well-defined structure, favorable physicochemical properties, and dual-functionality make it an indispensable tool for bioconjugation, targeted protein degradation, and various other applications in drug discovery and chemical biology. The provided protocols offer a starting point for the successful implementation of this linker in your research endeavors.

References

- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. mybiosource.com [mybiosource.com]

- 4. This compound [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Biotin-PEG4-Amide-C6-Azide: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Amide-C6-Azide is a versatile, heterobifunctional chemical biology tool essential for modern bioconjugation and targeted therapeutic strategies. Its unique tripartite structure, comprising a high-affinity biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group, enables the precise and efficient linkage of biomolecules. This guide delves into the core mechanism of action of this compound, focusing on its role in bioorthogonal "click chemistry" reactions. We provide a comprehensive overview of its applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and in quantitative proteomics. This document includes structured tables of relevant quantitative data, detailed experimental protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and visual diagrams to elucidate key chemical processes and workflows.

Core Structure and Functional Components

This compound is a meticulously designed molecule with three key functional domains:

-

Biotin: This vitamin (B7) exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal anchor for affinity purification, immunoassays, and diagnostic assays.[1]

-

PEG4 Spacer: The tetra-polyethylene glycol linker is a hydrophilic chain that serves multiple purposes. It enhances the aqueous solubility of the entire molecule and any conjugate it forms.[2] Furthermore, it acts as a flexible spacer, reducing steric hindrance between the biotin group and the conjugated biomolecule, which ensures efficient binding to avidin or streptavidin.[2]

-

C6-Azide: This functional group is the reactive handle for covalent bond formation. The six-carbon (C6) chain provides additional spacing and flexibility. The terminal azide (N3) group is a key component for bioorthogonal "click chemistry" reactions, allowing for the specific and efficient conjugation to molecules containing an alkyne group.[1] Azides are particularly useful in biological systems as they are virtually absent and unreactive with native biological functionalities.

Mechanism of Action: Bioorthogonal "Click Chemistry"

The primary mechanism of action of this compound lies in its ability to participate in "click chemistry," a class of reactions that are rapid, specific, and high-yielding. The azide group is central to two major types of click reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne to form a stable triazole linkage.[3] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate. The reaction is robust and can be performed in aqueous buffers, making it suitable for bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. This makes SPAAC a truly bioorthogonal reaction suitable for in vivo studies.

Quantitative Data

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Weight | 615.79 g/mol | Product Data Sheets |

| Purity | >95% (HPLC) | Product Data Sheets |

| Solubility | DMSO, DMF | Product Data Sheets |

| Storage | -20°C, desiccated | Product Data Sheets |

Table 2: Reaction Kinetics of Azide-Alkyne Cycloadditions

| Reaction | Second-Order Rate Constant (k₂) | Conditions | Source |

| CuAAC | 10 to 10⁴ M⁻¹s⁻¹ | Aqueous solution, room temperature | [4][5] |

| SPAAC (with DBCO) | ~1 M⁻¹s⁻¹ | Aqueous solution, physiological temp. | General Literature |

Table 3: Example of Conjugation Efficiency

| System | Degree of Substitution | Method | Source |

| Biotin-azide on cellulose nanofibers | 1 biotin per 10-100 anhydrous glucose units | HABA colorimetric assay and XPS | [6] |

Applications in Research and Drug Development

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Linkers are a critical component of PROTACs, and this compound can be used in their modular synthesis. For instance, an alkyne-modified ligand for a target protein and an azide-containing ligand for an E3 ligase can be "clicked" together with this linker. The biotin moiety can then be used for purification or detection of the resulting PROTAC.

Quantitative Proteomics and Activity-Based Protein Profiling (ABPP)

In quantitative proteomics, this compound is used to enrich and identify specific protein populations. For example, in ABPP, an alkyne-containing probe can be used to covalently label active enzymes in a complex proteome. Subsequent click chemistry with biotin-azide allows for the selective enrichment of these labeled proteins on streptavidin beads for identification and quantification by mass spectrometry.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an alkyne-containing protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Stock solution of CuSO₄ (e.g., 20 mM in water).

-

Stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or BTTAA, 50 mM in water).

-

Freshly prepared stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Reaction buffer (e.g., PBS).

-

Quenching solution (e.g., 50 mM EDTA).

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein and reaction buffer to the desired final volume and concentration (e.g., 2-50 µM protein).

-

Add this compound to a final concentration that is in 2- to 10-fold molar excess over the alkyne groups.

-

Prepare a premix of the CuSO₄ and the stabilizing ligand. A 1:5 molar ratio of copper to ligand is common.

-

Add the copper/ligand premix to the reaction tube. A final copper concentration of 50-250 µM is typical.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.

-

Quench the reaction by adding EDTA to chelate the copper ions.

-

The biotinylated protein can now be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or affinity purification on streptavidin resin.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a general guideline for labeling a protein modified with a strained cyclooctyne (e.g., DBCO) with this compound.

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Reaction buffer (e.g., PBS).

Procedure:

-

In a microcentrifuge tube, combine the DBCO-modified protein and reaction buffer to the desired final volume and concentration.

-

Add this compound to the reaction mixture. A 2- to 10-fold molar excess over the DBCO groups is recommended.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentrations of the reactants.

-

No quenching step is necessary as there is no catalyst.

-

The biotinylated protein can be directly purified from the excess biotin-azide reagent using standard protein purification techniques as mentioned for CuAAC.

Conclusion

This compound is a powerful and versatile tool in the fields of chemical biology, drug discovery, and proteomics. Its well-defined structure and trifunctional nature allow for its seamless integration into a variety of experimental workflows. The ability to participate in highly efficient and specific click chemistry reactions makes it an invaluable reagent for the precise construction of complex biomolecular conjugates. As research into targeted protein degradation and quantitative proteomics continues to expand, the utility of such linkers will undoubtedly grow, enabling new discoveries and therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Application of Biotin-PEG4-Amide-C6-Azide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of Biotin-PEG4-Amide-C6-Azide in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a practical workflow for its application in bioconjugation.

Introduction to this compound

This compound is a heterobifunctional linker molecule widely utilized in biotechnology and pharmaceutical research. Its structure incorporates three key functional components:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, making it an ideal tag for purification, detection, and immobilization applications.[1][2]

-

PEG4 Spacer: A tetraethylene glycol linker that enhances the molecule's hydrophilicity, thereby increasing its aqueous solubility.[2][3][4] This flexible spacer also minimizes steric hindrance, ensuring that the biotin moiety can efficiently bind to streptavidin.[2]

-

Azide Group: A reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5][6] This allows for the precise and stable conjugation of the biotin tag to alkyne-modified biomolecules.

This combination of features makes this compound a valuable tool for labeling proteins, nucleic acids, and other molecules in applications such as PROTAC synthesis, targeted drug delivery, and immunoassays.[1][2][7]

Solubility Data

The solubility of this compound is a critical parameter for its effective use in experimental settings. The compound exhibits high solubility in polar aprotic solvents like DMSO and is designed for enhanced solubility in aqueous media.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100 mg/mL[5][7] | 162.39 mM[7] | Sonication or gentle heating may be required to achieve complete dissolution.[7] Use of hygroscopic DMSO can negatively impact solubility.[5] |

| Water | Data not available | Data not available | The PEG4 linker is intended to enhance aqueous solubility.[2][3] For aqueous applications, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.[8][9] |

| Other Solvents | Soluble | Not specified | The compound is also reported to be soluble in DMF (Dimethylformamide) and DCM (Dichloromethane).[6][10] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized procedure for determining the equilibrium solubility of this compound. This method, adapted from the Higuchi and Connors shake-flask technique, is considered a reliable standard for solubility measurement.[11]

3.1 Materials

-

This compound

-

Solvent (e.g., DMSO, deionized water, or buffer of choice)

-

Vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

3.2 Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with undissolved solid.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).[12]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration: Immediately filter the supernatant through a chemically inert syringe filter to remove any remaining micro-particulates.[12]

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standards to accurately quantify the concentration in the saturated sample.[12]

-

-

Data Reporting: Express the solubility in mg/mL or mM at the specified temperature.

Visualization of Experimental Workflow

The primary application of this compound is the biotinylation of target molecules via click chemistry. The following diagram illustrates a typical workflow for this process.

References

- 1. This compound [myskinrecipes.com]

- 2. chempep.com [chempep.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. This compound | 1006592-62-6 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Biotin-PEG4-Amide-C6-Azide: A Technical Overview for Advanced Bioconjugation

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG4-Amide-C6-Azide, a versatile heterobifunctional linker molecule integral to contemporary research, diagnostics, and drug development. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the core physicochemical properties, applications, and a representative experimental workflow for this reagent.

Core Compound Specifications

This compound is a key reagent in bioconjugation and labeling.[1] Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, a stable amide linkage, and a terminal azide group for "click chemistry" reactions.[1][2]

A summary of its key quantitative data is presented in the table below:

| Property | Value | Source(s) |

| Molecular Weight | 615.79 g/mol | [1][3][4][5] |

| Molecular Formula | C₂₇H₄₉N₇O₇S | [1][4][5][6] |

| CAS Number | 1006592-62-6 | [1][5] |

| Purity | ≥95% (HPLC) | [1][4] |

| Physical Form | Solid | [7] |

| Solubility | DMSO, DMF | [3][4] |

| Storage Conditions | -20°C, sealed, dry, away from light | [1][7] |

Applications in Research and Drug Development

The unique trifunctional nature of this compound lends itself to a variety of applications:

-

PROTAC Synthesis: It is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3]

-

Click Chemistry: The terminal azide group facilitates covalent modification of alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4][8] This allows for the precise and stable labeling of biomolecules.

-

Bioconjugation and Labeling: This compound is widely used to attach a biotin label to proteins, nucleic acids, or other molecules of interest for subsequent detection, purification, or immobilization using streptavidin or avidin platforms.[1][4]

-

Immunoassays and Diagnostic Assays: The strong and specific interaction between biotin and streptavidin makes this linker valuable in the development of sensitive detection methods.[1]

-

Study of Protein-Protein Interactions: By labeling specific proteins, this reagent can be used to investigate their interactions with other molecules in complex biological systems.[1]

Experimental Protocol: A Representative Workflow

A typical experimental workflow for labeling an alkyne-modified protein with this compound for subsequent affinity purification is outlined below. This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

Alkyne-modified protein of interest in a suitable buffer (e.g., PBS)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration biotin solution or denaturing buffer)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

-

-

Labeling Reaction (CuAAC):

-

In a microcentrifuge tube, combine the alkyne-modified protein with a molar excess of this compound.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Removal of Excess Reagents:

-

Remove unreacted biotin-azide and copper catalyst using a desalting column or dialysis.

-

-

Affinity Purification:

-

Equilibrate streptavidin-agarose beads with wash buffer.

-

Incubate the biotin-labeled protein solution with the streptavidin beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the biotin-labeled protein from the beads using an appropriate elution buffer.

-

Logical Workflow Diagram

The following diagram illustrates the key steps in a typical bioconjugation and affinity purification experiment using this compound.

Caption: Experimental workflow for protein biotinylation and purification.

References

- 1. This compound [myskinrecipes.com]

- 2. chempep.com [chempep.com]

- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. mybiosource.com [mybiosource.com]

- 6. keyorganics.net [keyorganics.net]

- 7. This compound | 1006592-62-6 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Storage and Handling of Biotin-PEG4-Amide-C6-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of Biotin-PEG4-Amide-C6-Azide. Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel. This document outlines recommended storage conditions, safe handling practices, and protocols for solution preparation and disposal, based on manufacturer recommendations and established safety procedures for azide-containing compounds.

Compound Overview

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and drug development. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for "click chemistry" reactions. The azide allows for the specific and efficient covalent labeling of alkyne-modified biomolecules.

Storage and Stability

Proper storage is paramount to maintain the stability and functionality of this compound. The compound is supplied as a solid and is sensitive to temperature and moisture.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated and protected from light. Allow the container to warm to room temperature before opening to prevent moisture condensation. |

| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Solutions are noted to be unstable and should be freshly prepared when possible. |

Data compiled from multiple supplier datasheets.

Stability Considerations

While the solid form is stable for years under proper conditions, solutions of this compound are less stable and it is recommended that they are freshly prepared for optimal performance in conjugation reactions.[1] The PEG linker enhances aqueous solubility, but the stability of the azide group in solution over time, particularly in the presence of contaminants, can be a concern. For critical applications, it is advisable to use solutions within a short timeframe after preparation.

Safe Handling and Personal Protective Equipment (PPE)

This compound contains an organic azide group, which requires specific handling precautions. Organic azides are potentially energetic compounds and can be toxic.

Engineering Controls

-

Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][3][4]

-

Ventilation: Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed:

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. If handling larger quantities, consider double-gloving.[4]

-

Body Protection: A flame-resistant lab coat should be worn over clothing that covers the arms and legs.[4]

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[4]

General Handling Precautions

-

Avoid Metal Contact: Do not use metal spatulas or other metal instruments to handle the solid compound. Metal azides can be shock-sensitive and explosive. Use plastic or ceramic spatulas.[2][3][5]

-

Avoid Incompatible Solvents: Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive diazidomethane.[5][6]

-

Ground Glass Joints: Avoid getting azide-containing solutions on ground glass joints of glassware, as friction can potentially lead to detonation.[3]

-

Work Surface: Work over a disposable bench liner to contain any spills.[3]

Experimental Protocols

While specific stability assay protocols for this compound are not publicly available, the following protocols outline the best practices for preparing and handling solutions of this compound for use in experimental settings.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a stock solution in a compatible solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous, high-purity DMSO

-

Sterile, conical-bottom polypropylene tubes

-

Plastic or ceramic spatula

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibration: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature for at least 20 minutes before opening. This prevents moisture from condensing on the solid.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a plastic or ceramic spatula and transfer it to a sterile polypropylene tube.

-

Solubilization: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., 100 mg/mL).

-

Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C.

Workflow for Safe Handling and Use

The following diagram illustrates the logical workflow for the proper storage and handling of this compound.

Caption: Workflow for this compound Storage and Handling.

Spill and Waste Disposal

Spill Cleanup

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a labeled waste container.[2] Decontaminate the area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

-

Solution Spills: For spills of solutions, absorb the liquid with a non-reactive absorbent material and place it in a labeled waste container. Decontaminate the spill area.

Waste Disposal

-

Dedicated Waste Stream: All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be collected in a dedicated, clearly labeled hazardous waste container.[5]

-

Avoid Mixing: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[6]

-

Plumbing Hazard: Never dispose of azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.[2][7]

-

Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.

By adhering to these storage and handling guidelines, researchers can ensure the integrity of this compound and maintain a safe laboratory environment.

References

In-Depth Technical Guide: Safety and Handling of Biotin-PEG4-Amide-C6-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling procedures for Biotin-PEG4-Amide-C6-Azide (CAS No. 1006592-62-6), a heterobifunctional linker widely utilized in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data from suppliers and information from the SDS of a structurally similar compound, Biotin-PEG4-Azide.

Compound Identification and Properties

This compound is a molecule that incorporates a biotin moiety for strong binding to avidin or streptavidin, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via click chemistry.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1006592-62-6 | [3] |

| Molecular Formula | C₂₇H₄₉N₇O₇S | [4] |

| Molecular Weight | 615.79 g/mol | [4] |

| Appearance | White to light yellow powder or lump | [5] |

| Purity | Typically >95% (HPLC) | [1][6] |

| IUPAC Name | N-(6-azidohexyl)-1-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12-tetraoxapentadecan-15-amide | [3] |

Hazard Identification and Safety Precautions

While a specific SDS for this compound is not publicly available, an SDS for the related compound Biotin-PEG4-Azide (CAS RN: 1309649-57-7) states that it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. However, as with all laboratory chemicals, appropriate precautions should be taken. The primary hazards are associated with the azide functional group, which can be reactive, and the potential for inhalation or skin contact with the powdered form.

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Ensure adequate ventilation, using a local exhaust system if possible, to prevent dust dispersion.

-

Wash hands thoroughly after handling.

-

Install and have ready access to a safety shower and eye bath.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

Table 2: Storage and Handling Recommendations

| Condition | Recommendation | Source |

| Storage Temperature | -20°C is widely recommended for long-term storage. | [1][7][8] |

| Powder Storage | Store in a tightly sealed container, in a dry environment, away from light.[1][6] May be kept under an inert gas. | |

| In Solvent | -80°C for up to 1 year. | [4] |

| Shipping | Typically shipped at ambient temperature or with blue ice. | [4][6] |

| Stability | Stable for at least two to three years when stored as a powder at -20°C. | [4][7] |

Experimental Protocols and Applications

This compound is primarily used for bioconjugation via "click chemistry." The azide group reacts with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[9][10] This allows for the specific labeling of proteins, nucleic acids, and other biomolecules.[2][10] It is also a key component in the synthesis of PROTACs, where it serves as a linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4][9]

General Experimental Workflow:

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

Caption: A typical experimental workflow for bioconjugation.

Safe Handling and Disposal Workflow

The following diagram outlines the key stages for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for the safe handling of the compound.

First Aid Measures

Based on general laboratory safety for non-hazardous powders:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water.

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.

Spill and Leak Procedures

-

Personal Precautions: Wear suitable protective equipment and avoid inhalation of dust.

-

Containment and Cleaning: Prevent the product from entering drains. Pick up the material mechanically without creating dust and place it in a suitable container for disposal.

This guide is intended for research purposes only and should be used in conjunction with your institution's specific safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance on handling and disposal.

References

- 1. This compound [myskinrecipes.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound | 1006592-62-6 [sigmaaldrich.com]

- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 5. Biotin-PEG4-Azide | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Biotin Azide (PEG4 carboxamide-6-Azidohexanyl Biotin) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chempep.com [chempep.com]

Biotin-PEG4-Amide-C6-Azide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG4-Amide-C6-Azide, a versatile heterobifunctional linker critical in bioconjugation, proteomics, and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's alternative names, chemical properties, and detailed experimental protocols for its application in key biochemical techniques.

Nomenclature and Identification

This compound is known by several alternative names and synonyms in scientific literature and commercial catalogs. Accurate identification is crucial for experimental reproducibility.

| Identifier Type | Value |

| Common Name | This compound |

| Synonym 1 | PEG4 carboxamide-6-Azidohexanyl Biotin |

| Synonym 2 | Biotin-Azide |

| IUPAC Name | N-(6-azidohexyl)-1-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12-tetraoxapentadecan-15-amide[1][2] |

| CAS Number | 1006592-62-6[1][2][3] |

Physicochemical Properties

The utility of this compound in various applications is underpinned by its specific chemical and physical characteristics.

| Property | Value | Notes |

| Molecular Formula | C₂₇H₄₉N₇O₇S[3][4] | |

| Molecular Weight | 615.79 g/mol [3][4] | |

| Purity | Typically >95% (HPLC) | Varies by supplier. |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | Sonication may be recommended for complete dissolution.[4] |

| Storage | -20°C, desiccated, away from light | Follow supplier recommendations for optimal stability. |

Core Applications and Experimental Workflows

This compound is a cornerstone reagent in modern bioconjugation strategies, primarily leveraging the highly specific and efficient "click chemistry" reactions. The molecule consists of three key functional components: a biotin moiety for strong affinity to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation to alkyne-containing molecules.[5]

This structure makes it an ideal tool for:

-

Protein Labeling and Detection: Attaching biotin to proteins of interest for subsequent detection with streptavidin conjugates.

-

PROTAC Synthesis: Serving as a versatile linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[4][6]

-

Surface Immobilization: Functionalizing surfaces with biotin to capture and study biomolecular interactions.

Below is a generalized workflow for a typical bioconjugation experiment using this compound.

Detailed Experimental Protocols

The following are generalized protocols for the two main types of click chemistry reactions utilizing this compound. Researchers should optimize these protocols for their specific biomolecules and experimental conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for robust and high-efficiency labeling of alkyne-modified proteins or other biomolecules.[1]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

DMSO (anhydrous).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water).

-

Purification system (e.g., dialysis, size-exclusion chromatography).

Procedure:

-

Prepare Reactants:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assemble the Reaction Mixture:

-

To the protein solution, add the this compound stock solution to achieve a final molar excess (e.g., 10- to 50-fold over the protein).

-

Add the copper-chelating ligand to a final concentration of approximately 5 times the copper concentration.

-

Add the CuSO₄ stock solution to a final concentration of 0.25-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

-

-

Purification:

-

Remove unreacted biotin reagent and catalyst components using an appropriate method such as dialysis against a suitable buffer or size-exclusion chromatography.

-

-

Analysis:

-

Confirm successful conjugation by methods such as SDS-PAGE (observing a mobility shift), mass spectrometry (detecting the mass addition of the biotin linker), or a Western blot using a streptavidin-HRP conjugate.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems or with biomolecules sensitive to copper ions.[3][7] It requires the biomolecule to be modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

-

Strained alkyne-modified protein (e.g., DBCO-protein) in a biocompatible buffer (e.g., PBS, pH 7.4).

-

This compound.

-

DMSO (anhydrous).

-

Purification system.

Procedure:

-

Prepare Reactants:

-

In a microcentrifuge tube, add the strained alkyne-modified protein to the desired final concentration.

-

Prepare a stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

Add the this compound stock solution to the protein solution to achieve a suitable molar excess (e.g., 10- to 20-fold).

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-12 hours or at 37°C to increase the reaction rate. Reaction times will vary depending on the specific strained alkyne used.

-

-

Purification and Analysis:

-

Purify the biotinylated protein and analyze the conjugation efficiency as described in the CuAAC protocol.

-

Application in PROTAC Synthesis

This compound is a valuable building block in the modular synthesis of PROTACs.[8][9] The azide handle allows for the facile connection of a warhead (targeting the protein of interest) that has been functionalized with an alkyne, to an E3 ligase ligand-linker intermediate. The biotin moiety can be used for purification or as a functional tag in subsequent biochemical assays.

The synthesis of a PROTAC using this linker typically involves a multi-step process where the linker is first attached to the E3 ligase ligand, followed by a click chemistry reaction with the alkyne-modified warhead.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization and validation are recommended.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jcmarot.com [jcmarot.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 7. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

The Pivotal Role of the PEG4 Linker in Biotin-PEG4-Amide-C6-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Amide-C6-Azide is a heterobifunctional chemical tool indispensable in modern bioconjugation, chemical biology, and drug development. Its modular design, comprising a high-affinity biotin moiety, a discrete polyethylene glycol (PEG) linker, and a reactive azide handle, offers exceptional versatility for labeling, detecting, and isolating biomolecules. This technical guide provides a comprehensive analysis of the core functionalities of this reagent, with a particular focus on the critical role of the tetraethylene glycol (PEG4) linker. We will delve into the physicochemical properties imparted by the PEG4 linker, its impact on experimental applications, and detailed protocols for its use in key methodologies such as click chemistry and proximity labeling.

Introduction: Deconstructing this compound

The efficacy of this compound stems from the synergistic interplay of its distinct components. Each part of the molecule has a specific function that contributes to its utility in a variety of biochemical applications.

-

Biotin: This vitamin (B7) exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin. This near-irreversible interaction forms the basis of numerous detection and purification systems.

-

PEG4 Linker: The discrete chain of four ethylene glycol units serves as a flexible, hydrophilic spacer. Its role is multifaceted and is the central focus of this guide.

-

Amide-C6 Linker: This portion of the molecule consists of an amide bond and a six-carbon alkyl chain (hexyl). The amide bond provides chemical stability, while the C6 chain adds length and flexibility to the spacer arm.

-

Azide (-N3): This functional group is a key component for "click chemistry," a class of bioorthogonal reactions. The azide group can specifically and efficiently react with an alkyne-modified molecule to form a stable triazole linkage. This allows for the covalent attachment of the biotin probe to a target of interest.

The Core Contribution: The PEG4 Linker

The PEG4 linker is not merely a spacer; it is a critical determinant of the overall performance of the bioconjugate. Its primary roles include enhancing solubility, minimizing steric hindrance, reducing immunogenicity, and improving pharmacokinetics.

Enhanced Hydrophilicity and Solubility

Many biomolecules and therapeutic payloads are inherently hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The hydrophilic nature of the PEG4 linker, with its repeating ethylene glycol units, significantly increases the overall water solubility of the molecule to which it is attached. This prevents aggregation, improves handling and formulation, and can lead to more reliable and reproducible experimental results.

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG4 linker provides critical spatial separation between the biotin moiety and the conjugated biomolecule. This spacing is crucial for maintaining the biological activity of both components. For instance, it prevents the conjugated molecule from interfering with the binding of biotin to streptavidin. The flexibility of the PEG chain further ensures that the biotin can orient itself optimally within the streptavidin binding pocket.

Reduced Immunogenicity and Enhanced Stability

The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an undesired immune response. Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.

Improved Pharmacokinetics

In the context of drug development, particularly in areas like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the PEG4 linker plays a vital role in improving the pharmacokinetic profile of the conjugate. By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate, often leading to improved drug exposure at the target site.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for this compound and the impact of its PEG4 linker.

| Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Weight | 615.79 g/mol [1][2][3] |

| Chemical Formula | C27H49N7O7S[1][2] |

| CAS Number | 1006592-62-6[1][2] |

| Purity | >95% (typically analyzed by HPLC) |

| Solubility | Soluble in DMSO and DMF.[2] Limited solubility in water. |

| PEG4 Linker Specifications and Impact | |

| Parameter | Value/Effect |

| Approximate Length | ~14 Å (1.4 nm) |

| Spacer Arm Length (for a similar NHS-PEG4-Biotin) | 29 Å (2.9 nm) |

| Effect on Solubility | Increases aqueous solubility of hydrophobic molecules.[4][5][6] |

| Biotin-Streptavidin Affinity (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M (The PEG linker is not expected to significantly alter this intrinsic affinity)[7] |

| Click Chemistry Reaction Kinetics (CuAAC) | Rate constants can vary widely depending on conditions (e.g., ligand, temperature) but are generally efficient. |

| Click Chemistry Reaction Kinetics (SPAAC) | Rate constants are typically in the range of 1 to 10⁶ M⁻¹s⁻¹ in water at 25°C, depending on the strained alkyne used.[8] |

Mandatory Visualizations

Molecular Structure and Components

Caption: Structure of this compound.

Experimental Workflow: Click Chemistry Labeling

Caption: Workflow for biotinylating a target molecule.

Application in Proximity Labeling

Caption: Proximity labeling workflow using a biotin-azide probe.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an alkyne-containing protein with this compound. Optimization may be required for specific applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

DMSO (anhydrous).

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.

-

Add the this compound stock solution to a final concentration of 2-10 molar excess over the protein.

-

Prepare a premix of CuSO4 and ligand. For example, for a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM ligand. This maintains a ligand-to-copper ratio of 5:1.

-

Add the CuSO4/ligand premix to the reaction tube.

-

-

Initiate Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

-

-

Purification:

-

Remove excess unreacted biotin reagent and catalyst components by size-exclusion chromatography (e.g., desalting column) or dialysis.

-

-

Analysis:

-

Confirm successful biotinylation by methods such as SDS-PAGE (which may show a slight band shift), Western blot using streptavidin-HRP, or mass spectrometry.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems where copper toxicity is a concern.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

A strained alkyne-biotin conjugate (e.g., DBCO-PEG4-Biotin).

-

DMSO (anhydrous).

Procedure:

-

Prepare Reagents:

-

Dissolve the strained alkyne-biotin reagent in DMSO to a stock concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in buffer.

-

Add the strained alkyne-biotin stock solution to a final concentration of 2-10 molar excess over the protein. Ensure the final DMSO concentration remains low (<5% v/v) to avoid protein denaturation.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times are dependent on the specific strained alkyne used.

-

-

Purification:

-

Remove excess unreacted biotin reagent by size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Confirm successful biotinylation as described for the CuAAC protocol.

-

Proximity Labeling Followed by Mass Spectrometry

This is a generalized workflow for identifying protein-protein interactions using an enzyme-catalyzed proximity labeling approach.

Materials:

-

Cells expressing a bait protein fused to a labeling enzyme (e.g., APEX2, TurboID).

-

Biotin-phenol (for APEX2) or biotin (for TurboID).

-

This compound (for subsequent click chemistry if using an azide-alkyne system).

-

Cell lysis buffer.

-

Streptavidin-coated magnetic beads.

-

Wash buffers.

-

Mass spectrometry-compatible digestion enzymes (e.g., trypsin).

Procedure:

-

Cell Culture and Labeling:

-

Culture cells expressing the bait-enzyme fusion protein.

-

Induce expression of the fusion protein if necessary.

-

Initiate biotin labeling by adding the appropriate substrate (e.g., biotin-phenol and a brief H2O2 pulse for APEX2; biotin for TurboID) for a defined period.

-

-

Cell Lysis:

-

Quench the labeling reaction.

-

Harvest and lyse the cells in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent degradation.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

-

Perform stringent washes to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce, alkylate, and digest the captured proteins with trypsin overnight.

-

-

Mass Spectrometry and Data Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins. Bioinformatic analysis is then used to identify proteins that are significantly enriched in the bait-expressing sample compared to controls.[9][10][11]

-

Conclusion

This compound is a powerful and versatile tool for modern life sciences research and drug development. The integral PEG4 linker is a key design element that confers numerous advantageous properties, including enhanced solubility, reduced steric hindrance, and improved biocompatibility. These features are critical for the success of a wide range of applications, from the precise labeling of biomolecules via click chemistry to the discovery of protein-protein interactions through proximity labeling. A thorough understanding of the role of the PEG4 linker enables researchers to design more robust experiments and to develop more effective bioconjugate-based therapeutics and diagnostics.

References

- 1. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]

- 2. molnova.cn [molnova.cn]

- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. precisepeg.com [precisepeg.com]

- 7. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A proximity proteomics pipeline with improved reproducibility and throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]

The Azide Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group has emerged as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This guide provides a comprehensive overview of the azide group's role in the two most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on their applications in drug development and bioconjugation.

The Azide Functional Group: Properties and Reactivity

The azide group (N₃) is a highly energetic, yet relatively stable functional group that can be readily introduced into a variety of organic molecules.[2][3] Its utility in click chemistry stems from its specific and efficient reactivity with alkynes to form stable triazole linkages.[4] While azides are stable under many reaction conditions, including a wide pH range (pH 4-12) and in aqueous environments, caution is necessary due to their potential to be heat- and shock-sensitive, particularly in organic azides with a low carbon-to-nitrogen ratio.[1][5][6][7]

Core Click Chemistry Reactions Involving Azides

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the foundational reaction of click chemistry.[4][8] However, the thermal reaction is slow and often produces a mixture of regioisomers.[1][8] Two major advancements have made this reaction a powerful tool in chemical biology and drug discovery: the development of CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a copper(I)-catalyzed reaction between a terminal alkyne and an azide that exclusively produces the 1,4-disubstituted 1,2,3-triazole.[9][10] This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate.[1][9]

Key Features of CuAAC:

-

High Reaction Rate: The reaction is typically fast, often completing within minutes to a few hours.[10][11]

-

High Yield: CuAAC reactions are known for their high to quantitative yields.[10][12]

-

High Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.[9][10]

-

Biocompatibility: Can be performed in aqueous buffers over a wide pH range, making it suitable for bioconjugation.[1][11] However, the cytotoxicity of the copper catalyst can be a concern for in vivo applications.[13][14][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with an azide without the need for a catalyst.[10][13][16][] The driving force for this reaction is the release of ring strain in the cyclooctyne.[]

Key Features of SPAAC:

-

Copper-Free: The absence of a cytotoxic copper catalyst makes it highly suitable for applications in living cells and organisms.[13][14][16]

-

Bioorthogonality: The azide and cyclooctyne groups are abiotic and do not react with biological functional groups.[16]

-

Moderate Reaction Rate: SPAAC reactions are generally slower than CuAAC, with typical reaction times ranging from several hours to overnight.[10][18][19]

-

Good Yields: Yields are generally high but can be lower than those of CuAAC.[10]

-

Formation of Regioisomers: SPAAC typically produces a mixture of regioisomers.[10]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, considering factors like the need for rapid kinetics, biocompatibility, and the tolerance of the system to copper.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst | Copper(I) | None required | [10] |

| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) | [10] |

| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | [10] |

| Reaction Rate | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne) | [10][19] |

| Yield | High to quantitative | Generally high, but can be variable | [10] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers | [10] |

| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity | Excellent for in vivo and live-cell applications | [10][13][16] |

Experimental Protocols

General Protocol for Azide Functionalization of Proteins

A common method for introducing azide groups into proteins is through the use of azide-functionalized N-hydroxysuccinimidyl (NHS) esters, which react with primary amines on the protein surface (e.g., lysine residues and the N-terminus).[20]

-

Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[20]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the azide-NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO.[20]

-

Labeling Reaction: Add the desired molar excess of the azide-NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[20]

-

Purification: Remove the excess unreacted azide reagent using a desalting column or dialysis.[20]

-

Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay. The degree of labeling can be determined by mass spectrometry.[20]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Biomolecule

This protocol is for labeling an alkyne-modified biomolecule with an azide-containing probe.[21]

-

Reagent Preparation:

-

Dissolve the alkyne-modified biomolecule in water or a suitable buffer.

-

Prepare a stock solution of the azide probe (e.g., 10 mM in DMSO).

-

Prepare a stock solution of sodium ascorbate (e.g., 50 mM in water).

-

Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

-

Prepare a stock solution of a copper-chelating ligand such as TBTA or THPTA (e.g., 10 mM in DMSO/water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule, the azide probe, and the copper ligand.

-

Add the sodium ascorbate solution to reduce Cu(II) to Cu(I).

-

Add the copper(II) sulfate solution to initiate the reaction.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.

-

Purification: Purify the resulting conjugate using an appropriate method such as precipitation, chromatography, or dialysis to remove excess reagents and the copper catalyst.[21]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Biomolecule

This protocol is for labeling an azide-modified biomolecule with a cyclooctyne-containing probe.

-

Reagent Preparation:

-

Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the cyclooctyne probe (e.g., DBCO-fluorophore, 10 mM in DMSO).

-

-

Reaction Setup: Add the cyclooctyne stock solution to the solution of the azide-modified biomolecule.

-

Incubation: Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., fluorescence for a fluorescent probe).

-

Purification: If necessary, purify the conjugate to remove any unreacted probe using methods like desalting columns or dialysis.

Visualizing the Core of Click Chemistry

The following diagrams illustrate the fundamental mechanisms and workflows central to the application of the azide group in click chemistry.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General Experimental Workflow for Bioconjugation using Click Chemistry.

Applications in Drug Development

Click chemistry, powered by the azide-alkyne cycloaddition, has become an indispensable tool in various stages of drug discovery and development.[12][22][23][24][25]

-

Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large libraries of compounds for high-throughput screening.[23][24] It facilitates the connection of different molecular fragments to explore structure-activity relationships (SAR).[23]

-

Bioconjugation: Click chemistry is widely used to attach drugs to targeting moieties such as antibodies to create antibody-drug conjugates (ADCs), or to nanoparticles for targeted drug delivery.[2][22][26] The high specificity and biocompatibility of these reactions are crucial for these applications.[22]

-

In Vivo Imaging and Diagnostics: The ability to perform click reactions in biological systems enables the labeling of biomolecules in living cells and organisms for imaging and diagnostic purposes.[22][] SPAAC is particularly valuable in this context due to its copper-free nature.[13][16]

-

Proteomics and Target Identification: Click chemistry is employed to label and identify protein targets of small molecule drugs.[22]

Safety Considerations for Handling Azides

While organic azides are versatile reagents, they are energetic compounds and must be handled with appropriate safety precautions.[5][6][7][28][29]

-

Stability: The stability of organic azides generally decreases with a lower carbon-to-nitrogen ratio.[6][7] As a rule of thumb, the "rule of six" suggests that having at least six carbon atoms per azide group provides sufficient dilution to render the compound relatively safe.[7]

-

Handling:

-

Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.[5][28]

-

Avoid heat, friction, and shock, as these can lead to explosive decomposition.[5][7][28]

-

Do not use metal spatulas to handle azides, as they can form highly sensitive heavy metal azides.[6][28]

-

Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[5][6]

-

Storage: Store azides in a cool, dark place, away from incompatible materials.[5][7]

Conclusion

The azide group, through its central role in CuAAC and SPAAC reactions, has revolutionized the fields of chemical biology and drug development. The simplicity, efficiency, and orthogonality of these click reactions provide researchers with a powerful and versatile toolkit for the synthesis of complex biomolecules, the development of targeted therapeutics, and the study of biological processes in their native environment. As research continues to refine and expand the scope of click chemistry, the azide group will undoubtedly remain a critical component in the advancement of biomedical science.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 4. Click Chemistry - A Review [biosyn.com]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]